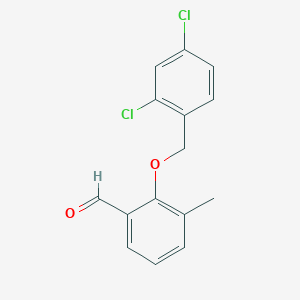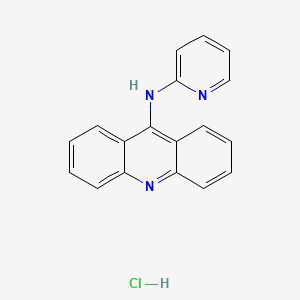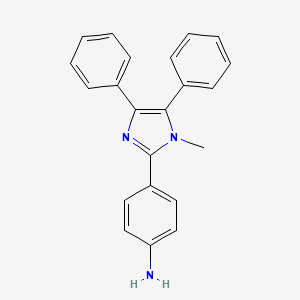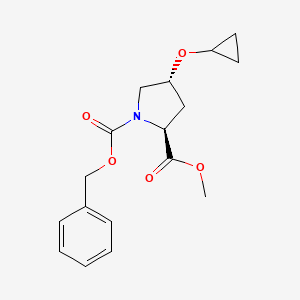
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is notable for its unique structural features, which include a cyclopropoxy group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropoxy group, and subsequent functionalization to achieve the desired product. Common reagents used in these reactions include organozinc reagents, bromoisindoline derivatives, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-methyl (2S,4R)-4-cyclopropyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-21-16(19)15-9-14(23-13-7-8-13)10-18(15)17(20)22-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m1/s1 |
Clé InChI |
FAEUGXVJDAGPIQ-CABCVRRESA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OC3CC3 |
SMILES canonique |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


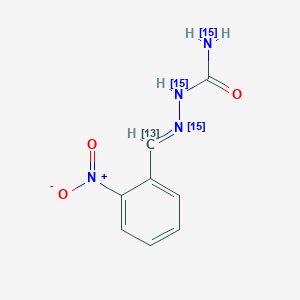
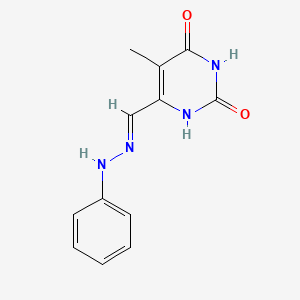

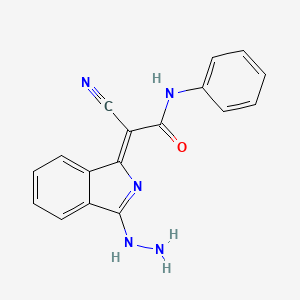
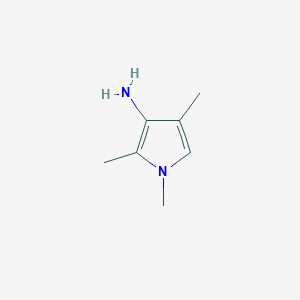
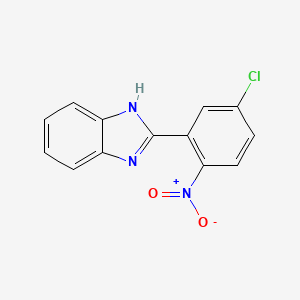
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
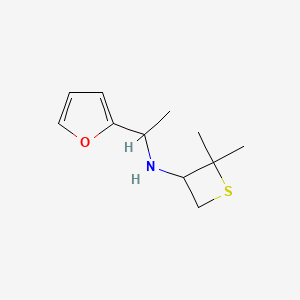
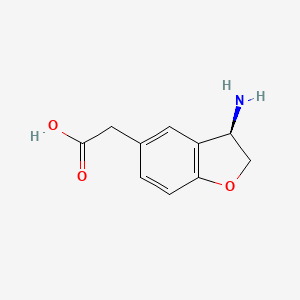
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
